molecular formula C7H7FO2 B040349 4-Fluoro-3-methoxyphenol CAS No. 117902-15-5

4-Fluoro-3-methoxyphenol

Cat. No.: B040349
CAS No.: 117902-15-5
M. Wt: 142.13 g/mol
InChI Key: WZUOZXFYRZFFEW-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H7FO2 and its molecular weight is 142.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In pharmaceutical analysis, the methyl ester of a related compound is used for identifying important thiols in pharmaceutical formulations through fluorescent adducts, aiding in separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Polyfluorophenol synthesized enzymatically shows promise as a photoconductive material for photoelectronic devices due to its eco-friendly production process (Zaragoza-Gasca, Gimeno, Hernández, & Bárzana, 2011).

  • Fluorophenols, including variants of 4-Fluoro-3-methoxyphenol, can inhibit phenol degradation in methanogenic cultures, which is significant in understanding biodegradation processes (Londry & Fedorak, 1993).

  • The compound 4E-[(2-fluorophenyl)imino]methyl-2-methoxyphenol shows potential for organic synthesis, indicated by its 2D network structures and experimental values (Alaşalvar et al., 2015).

  • In radiopharmaceutical research, 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a related compound, has potential as a radioligand for brain receptors (Vos & Slegers, 1994).

  • Poly(4-methoxyphenol) synthesized with horseradish peroxidase has excellent antioxidant properties, making it useful in various applications (Zheng, Duan, Zhang, & Cui, 2013).

  • The no-carrier-added synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol offers new approaches for creating fluorinated phenol derivatives (Chakraborty & Kilbourn, 1991).

  • F-apocynin, an analog of 4-fluoro-2-methoxyphenol, shows enhanced effects in inhibiting leukocyte oxidant production and phagocytosis, suggesting potential in treating inflammatory diseases (de Almeida et al., 2011).

  • Laccase-mediated polymerization of 4-fluoroguaiacol produces a novel photoluminescent material with diverse applications (López et al., 2014).

Safety and Hazards

4-Fluoro-3-methoxyphenol is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and use personal protective equipment when handling this compound .

Properties

IUPAC Name

4-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUOZXFYRZFFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556170
Record name 4-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117902-15-5
Record name 4-Fluoro-3-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117902-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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